Structural Differentiation: N-Dealkylation to a Primary Amine vs. PU-H71's Secondary Isopropylamino Group
The defining structural difference between the target compound (M5) and its parent, PU-H71, is the N-dealkylation of the N9-substituent, replacing an isopropylamino group with a primary amine. This transformation reduces the molecular weight from 512.37 g/mol (PU-H71 free base) to 470.3 g/mol [1]. While the parent drug PU-H71 is a potent HSP90 inhibitor with an IC50 of 51 nM in MDA-MB-468 cells, the isolated pharmacological activity of the M5 metabolite has not been explicitly reported in a head-to-head comparison with PU-H71 in the available literature . This critical data gap means the biological consequence of this precise structural modification remains an open research question, presenting a direct opportunity for procurement for investigative SAR studies.
| Evidence Dimension | Molecular Weight and Key Functionality |
|---|---|
| Target Compound Data | MW: 470.3 g/mol; N9-substituent: 3-aminopropyl (primary amine) |
| Comparator Or Baseline | PU-H71 (Parent Drug): MW: 512.37 g/mol; N9-substituent: 3-(isopropylamino)propyl (secondary amine) |
| Quantified Difference | Delta MW: -42.07 g/mol. Loss of the isopropyl group and gain of a primary amine donor/acceptor profile. |
| Conditions | Structural characterization from metabolite identification studies and commercial analytical data sheets. |
Why This Matters
The molecular weight and amine type difference directly dictates the analytical reference standard's physical properties and is the sole basis for differentiating it from PU-H71 in LC-MS/MS quantification, making pure M5 essential for method validation.
- [1] INTEDE Database. Drug Metabolite DM016399 (PU-H71 Metabolite M5). View Source
